Ortho-Methoxy Group Enables Domino Friedel-Crafts Acylation/Annulation with Up to 93% Yield
2-Methoxybenzoyl chloride enables a one-pot domino Friedel-Crafts acylation/intramolecular annulation sequence with internal alkynes to produce 2,3-disubstituted chromen-4-one derivatives in yields up to 93% [1]. This transformation proceeds via intermolecular acylation followed by vinyl carbocation trapping (or oxa-Michael addition) and demethylation [1]. The ortho-methoxy group is essential to this domino process: when 2,6-dimethoxybenzoyl chloride was used as a comparator starting material, the reaction pathway diverged entirely, producing chromen-2-one (coumarin) product via an electrophilic aromatic substitution/rearrangement process [1]. Unsubstituted benzoyl chloride and para-methoxybenzoyl chloride cannot participate in this annulation sequence because they lack the ortho-oxygen atom required for intramolecular trapping of the vinyl carbocation intermediate [1].
| Evidence Dimension | Reaction yield in domino acylation/annulation with internal alkynes |
|---|---|
| Target Compound Data | Up to 93% yield of 2,3-disubstituted chromen-4-one derivatives |
| Comparator Or Baseline | 2,6-Dimethoxybenzoyl chloride: chromen-2-one (coumarin) product formed instead; Benzoyl chloride and 4-methoxybenzoyl chloride: no domino annulation capability |
| Quantified Difference | 93% maximum yield for target vs. fundamentally different reaction outcome for comparator |
| Conditions | Lewis acid-promoted conditions (AlCl₃ or FeCl₃), one-pot reaction, relatively mild temperature |
Why This Matters
This uniquely enables direct access to biologically relevant chromen-4-one scaffolds that para- and meta-methoxy analogs cannot provide, reducing synthetic step count for procurement decisions involving flavonoid-like heterocyclic targets.
- [1] Bam R, Chalifoux WA. One-Pot Domino Friedel-Crafts Acylation/Annulation between Alkynes and 2-Methoxybenzoyl Chlorides: Synthesis of 2,3-Disubstituted Chromen-4-one Derivatives. Journal of Organic Chemistry. 2018;83(17):9929-9938. View Source
